molecular formula C4H10Br2MgO B1588364 Magnesium bromide ethyl etherate CAS No. 29858-07-9

Magnesium bromide ethyl etherate

Cat. No.: B1588364
CAS No.: 29858-07-9
M. Wt: 258.24 g/mol
InChI Key: JGZKUKYUQJUUNE-UHFFFAOYSA-L
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Description

Magnesium bromide ethyl etherate is a chemical compound with the formula MgBr2 · O(C2H5)2. It is a coordination complex where magnesium bromide is coordinated with diethyl ether. This compound is commonly used in organic synthesis as a Lewis acid catalyst and in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium bromide ethyl etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under anhydrous conditions to prevent the formation of hydrates. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .

Chemical Reactions Analysis

Types of Reactions

Magnesium bromide ethyl etherate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Magnesium bromide diethyl etherate
  • Methylmagnesium bromide
  • Ethylmagnesium bromide
  • Vinylmagnesium bromide
  • Allylmagnesium bromide

Uniqueness

Magnesium bromide ethyl etherate is unique due to its specific coordination with diethyl ether, which enhances its solubility and reactivity in organic solvents. This makes it particularly effective in catalyzing reactions that require a Lewis acid in non-aqueous environments .

Properties

IUPAC Name

magnesium;ethoxyethane;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKUKYUQJUUNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC.[Mg+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451814
Record name Magnesium bromide ethyl etherate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Magnesium bromide diethyl etherate
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CAS No.

29858-07-9
Record name Magnesium bromide ethyl etherate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium, dibromo[1,1'-oxybis[ethane]]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?

A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].

Q2: Can you provide specific examples of reactions catalyzed by MBEE?

A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].

Q3: How does MBEE influence the reaction rate and selectivity?

A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].

Q4: Are there any advantages of using MBEE in solvent-free conditions?

A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].

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